molecular formula C22H15FN4O3S B2956936 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 895789-74-9

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2956936
CAS No.: 895789-74-9
M. Wt: 434.45
InChI Key: JNESDDXOBXOWAB-UHFFFAOYSA-N
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Description

N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining a triazolo-thiazole core with a coumarin (2H-chromene) carboxamide moiety. Key structural features include:

  • Ethyl linker: Connects the triazolo-thiazole and coumarin units, modulating molecular flexibility.
  • Coumarin carboxamide: A planar aromatic system with known roles in fluorescence and enzyme inhibition (e.g., kinases, proteases) .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3S/c23-17-7-3-2-6-15(17)19-25-22-27(26-19)14(12-31-22)9-10-24-20(28)16-11-13-5-1-4-8-18(13)30-21(16)29/h1-8,11-12H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNESDDXOBXOWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural analogs are categorized based on core heterocycles, substituents, and pharmacological relevance.

Structural and Functional Analogues

Key Observations:

Heterocycle Diversity: The target’s triazolo-thiazole core is distinct from benzothiazole (4h) or thieno-triazepine (7b) systems. Coumarin carboxamide contrasts with benzodioxole () or oxazole () units, which may alter solubility and target selectivity.

Substituent Effects :

  • Fluorine at the 2-position (target) vs. 2,6-difluoro (4h): Reduced steric hindrance in the target may improve binding pocket accommodation .
  • Methoxy (7b) or benzodioxole () groups enhance lipophilicity compared to the target’s fluorophenyl.

Synthetic Efficiency: Ethanol-based synthesis routes (e.g., 60–76% yields for 4h and 7b) suggest scalability for analogs, though the target’s synthesis remains uncharacterized .

Pharmacological Implications

  • Triazolo-Thiazole Core : Similar to imidazo-thiazoles (), this core may interact with ATP-binding pockets in kinases or proteases due to its planar, aromatic nature .
  • Coumarin Carboxamide : Coumarins inhibit kinases (e.g., MAPK, CDKs) via H-bonding with the carboxamide group, suggesting the target could share this mechanism .
  • Fluorophenyl Group : Fluorine’s electronegativity may enhance metabolic stability compared to chlorophenyl or methoxy analogs (e.g., 4h, 7b) .

Physicochemical Properties

  • LogP and Solubility: The coumarin unit likely increases hydrophilicity vs. benzodioxole () or thieno-triazepine (7b) analogs.
  • Molecular Weight : The target (MW ~481 g/mol) aligns with drug-like properties, whereas larger analogs (e.g., ) may face bioavailability challenges.

Biological Activity

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines elements of triazole and thiazole chemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A triazole ring fused with a thiazole ring .
  • An ethyl group connecting to a chromene moiety.
  • A carboxamide functional group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action may involve:

  • Enzyme inhibition : The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. For example, it has been shown to inhibit carbonic anhydrase by interacting with the zinc ion in the enzyme's active site, which is crucial for its catalytic function .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity : The compound demonstrates significant antibacterial properties against various strains of bacteria. Studies have shown that derivatives containing triazole and thiazole rings can effectively inhibit both drug-sensitive and drug-resistant strains .
  • Antifungal Activity : Its structure suggests potential antifungal properties as well, particularly against common pathogens like Candida species .
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Molecular docking studies have suggested favorable interactions with targets involved in cancer progression .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsObserved Effects
AntibacterialStaphylococcus aureus, Escherichia coliInhibition of growth (MIC values ranging from 0.125–8 μg/mL)
AntifungalCandida albicans, Aspergillus flavusSignificant inhibition compared to standard antifungals
AnticancerA549 (lung), MCF-7 (breast)Reduced cell proliferation; potential anti-angiogenic properties

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial activity of various triazole derivatives and found that compounds similar to this compound exhibited MIC values significantly lower than traditional antibiotics against resistant strains .
  • Anticancer Activity :
    Research on fluorinated triazole derivatives indicated strong antiproliferative effects against lung and breast cancer cell lines. The mechanisms involved were linked to apoptosis induction and cell cycle arrest .

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